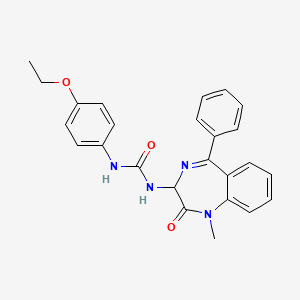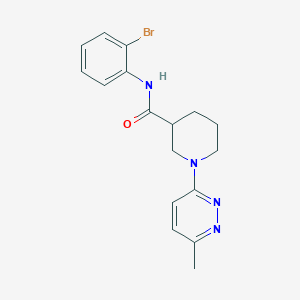
N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, also known as BRL-15572, is a selective and potent antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. NOP receptors are a type of opioid receptor that is involved in the regulation of pain, anxiety, and stress responses. BRL-15572 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a selective antagonist of the NOP receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The NOP receptor is involved in the regulation of pain, anxiety, and stress responses. N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide binds to the NOP receptor and blocks its activation by the endogenous ligand nociceptin/orphanin FQ peptide, which results in a reduction in pain, anxiety, and stress responses.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. It has also been shown to reduce drug-seeking behaviors in animal models of drug addiction. N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been shown to have a high affinity and selectivity for the NOP receptor, with little or no activity at other opioid receptors.
Advantages and Limitations for Lab Experiments
N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has several advantages for lab experiments, including its high affinity and selectivity for the NOP receptor, which allows for precise targeting of this receptor. However, N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has some limitations, including its poor solubility in water and its relatively short half-life in vivo.
Future Directions
There are several future directions for the study of N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, including:
1. Further studies on the pharmacokinetics and pharmacodynamics of N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide in vivo.
2. Investigation of the potential therapeutic applications of N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide in the treatment of anxiety, depression, and drug addiction.
3. Development of more potent and selective NOP receptor antagonists based on the structure of N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide.
4. Investigation of the role of the NOP receptor in other physiological and pathological processes, such as inflammation and cancer.
5. Investigation of the potential interactions between N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide and other drugs or compounds.
Synthesis Methods
The synthesis of N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide involves several steps, including the preparation of the 2-bromophenylpiperidine intermediate, which is then coupled with the 6-methylpyridazine-3-carboxylic acid to form the final product. The synthesis of N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been described in detail in several scientific publications.
Scientific Research Applications
N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and drug addiction. It has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has also been shown to reduce drug-seeking behaviors in animal models of drug addiction.
properties
IUPAC Name |
N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O/c1-12-8-9-16(21-20-12)22-10-4-5-13(11-22)17(23)19-15-7-3-2-6-14(15)18/h2-3,6-9,13H,4-5,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELQPQJLVBLDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-chlorobenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2850715.png)
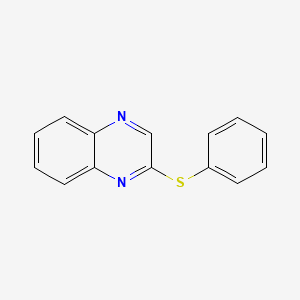
![[6-(1,1-Dioxothiazinan-2-yl)pyridin-3-yl]methanamine;dihydrochloride](/img/structure/B2850718.png)
![7-bromo-4-(2-oxo-2H-chromene-3-carbonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2850719.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(cyclopropylmethoxy)-4-fluorophenyl]amino}acetamide](/img/structure/B2850722.png)
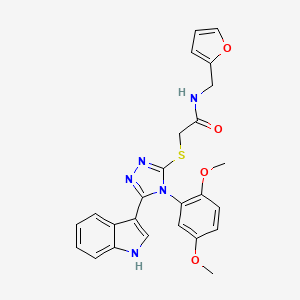
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2850725.png)


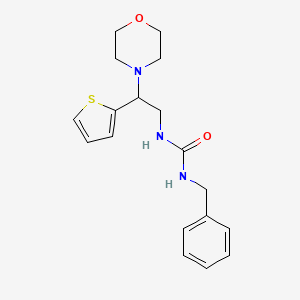
![3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2850731.png)
![4-chloro-N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2850732.png)
![1-(4-Bromothiophene-2-carbonyl)-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B2850733.png)
